molecular formula C8H8ClN3 B11908665 4-Chloro-6-((methylamino)methyl)picolinonitrile

4-Chloro-6-((methylamino)methyl)picolinonitrile

Cat. No.: B11908665
M. Wt: 181.62 g/mol
InChI Key: SZGGWMVTROLOKG-UHFFFAOYSA-N
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Description

4-Chloro-6-((methylamino)methyl)picolinonitrile is a chemical compound with the molecular formula C8H8ClN3 It is a derivative of picolinonitrile, characterized by the presence of a chloro group at the 4-position and a methylamino group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-((methylamino)methyl)picolinonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloropicolinonitrile.

    Methylation: The 4-chloropicolinonitrile undergoes a methylation reaction using methylamine. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

    Reaction Conditions: The reaction is usually conducted in a solvent like ethanol or methanol at a temperature range of 50-80°C. The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-((methylamino)methyl)picolinonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 4-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like methanol or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted picolinonitriles.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

Scientific Research Applications

4-Chloro-6-((methylamino)methyl)picolinonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-((methylamino)methyl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylamino groups play a crucial role in binding to these targets, leading to modulation of their activity. The nitrile group can also participate in hydrogen bonding and other interactions, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-(methylamino)pyrimidine: Similar structure but with a pyrimidine ring instead of a picolinonitrile.

    6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains a pyrazolo[3,4-d]pyrimidine ring with similar functional groups.

Uniqueness

4-Chloro-6-((methylamino)methyl)picolinonitrile is unique due to its specific substitution pattern on the picolinonitrile ring, which imparts distinct chemical and biological properties. Its combination of chloro, methylamino, and nitrile groups makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

4-chloro-6-(methylaminomethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C8H8ClN3/c1-11-5-8-3-6(9)2-7(4-10)12-8/h2-3,11H,5H2,1H3

InChI Key

SZGGWMVTROLOKG-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC(=CC(=C1)Cl)C#N

Origin of Product

United States

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